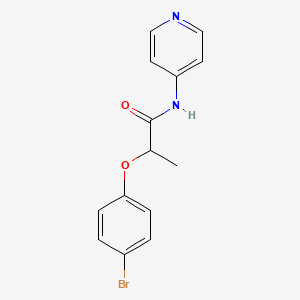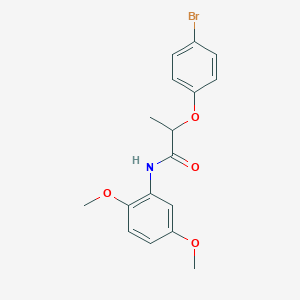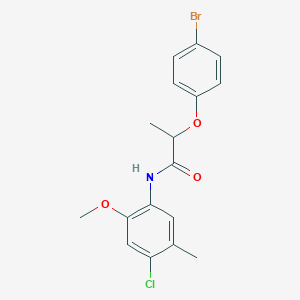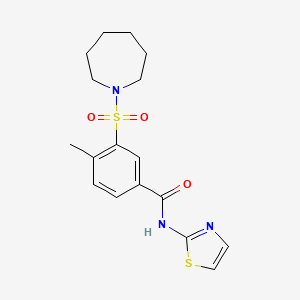![molecular formula C23H21ClN2O4 B4113253 2-(4-chlorophenoxy)-N-{5-methyl-2-[(phenoxyacetyl)amino]phenyl}acetamide](/img/structure/B4113253.png)
2-(4-chlorophenoxy)-N-{5-methyl-2-[(phenoxyacetyl)amino]phenyl}acetamide
Vue d'ensemble
Description
2-(4-chlorophenoxy)-N-{5-methyl-2-[(phenoxyacetyl)amino]phenyl}acetamide is a synthetic compound that has gained considerable attention in scientific research due to its potential as a therapeutic agent. This compound is commonly referred to as "Compound X" in the scientific literature.
Mécanisme D'action
The mechanism of action of Compound X is not fully understood, but it is believed to involve the inhibition of several key signaling pathways involved in cancer cell growth and survival. Specifically, Compound X has been shown to inhibit the activity of the protein kinase Akt, which is involved in cell survival and proliferation. Additionally, Compound X has been shown to inhibit the activity of the transcription factor NF-κB, which is involved in inflammation and cell survival.
Biochemical and Physiological Effects:
Compound X has been shown to have several biochemical and physiological effects. In addition to its anti-cancer properties, Compound X has been shown to have anti-inflammatory and anti-oxidant properties. Additionally, Compound X has been shown to inhibit the activity of several enzymes involved in the metabolism of drugs and other compounds.
Avantages Et Limitations Des Expériences En Laboratoire
The primary advantage of using Compound X in lab experiments is its potential as a therapeutic agent for cancer and other diseases. Additionally, Compound X has been shown to have low toxicity and good pharmacokinetic properties. However, one limitation of using Compound X in lab experiments is its relatively complex synthesis method, which may limit its availability and use in certain settings.
Orientations Futures
There are several potential future directions for research on Compound X. One area of research could focus on optimizing the synthesis method to make Compound X more readily available for use in lab experiments and potential clinical trials. Additionally, further studies are needed to fully understand the mechanism of action of Compound X and its potential applications in the treatment of cancer and other diseases. Finally, studies could be conducted to investigate the potential side effects of Compound X and its interactions with other drugs and compounds.
Applications De Recherche Scientifique
Compound X has been studied extensively for its potential applications in cancer treatment. Several studies have shown that Compound X inhibits the growth of cancer cells and induces apoptosis (programmed cell death) in cancer cells. Additionally, Compound X has been shown to have anti-inflammatory and anti-oxidant properties, making it a potential therapeutic agent for a variety of diseases.
Propriétés
IUPAC Name |
N-[2-[[2-(4-chlorophenoxy)acetyl]amino]-4-methylphenyl]-2-phenoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN2O4/c1-16-7-12-20(25-22(27)14-29-18-5-3-2-4-6-18)21(13-16)26-23(28)15-30-19-10-8-17(24)9-11-19/h2-13H,14-15H2,1H3,(H,25,27)(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGRSDTKUHCCXJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)COC2=CC=CC=C2)NC(=O)COC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-N-{5-methyl-2-[(phenoxyacetyl)amino]phenyl}acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![methyl {4-[(4-biphenylylcarbonyl)amino]phenoxy}acetate](/img/structure/B4113182.png)
![N-[2-(4-methyl-1-piperidinyl)phenyl]-5-(3-nitrophenyl)-2-furamide](/img/structure/B4113188.png)

![2-[5-(5-bromo-2-chlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B4113198.png)
![2-bromo-N-[1,3-dioxo-2-(tetrahydro-2-furanylmethyl)-2,3-dihydro-1H-isoindol-5-yl]benzamide](/img/structure/B4113200.png)


![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-phenylbutanamide](/img/structure/B4113223.png)
![N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]-2-propylpentanamide](/img/structure/B4113227.png)

![N-[4-iodo-2-(trifluoromethyl)phenyl]-2-(2-nitrophenoxy)acetamide](/img/structure/B4113246.png)

![2-[(3-{[(3,4-dimethylphenyl)amino]sulfonyl}benzoyl)amino]benzoic acid](/img/structure/B4113265.png)